Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a flavonol glycoside extracted from plants such as Lepidium apetalum willd and Rhodiola crenulata . It is known for its lipid-lowering activity and is used in traditional Chinese medicine for treating acute respiratory failure . The compound has a molecular formula of C33H40O22 and a molecular weight of 788.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside involves glycosylation reactions. A novel glycosyltransferase gene (BbGT) from Beauveria bassiana ATCC 7159 has been identified and heterologously expressed in Escherichia coli . The enzyme converts quercetin to various glucosylated products, including quercetin-3-O-beta-D-glucoside and quercetin-7-O-beta-D-glucoside . The optimal pH and temperature for BbGT are 35°C and 8.0, respectively .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae . These strains act as whole-cell biocatalysts to produce the desired glucosides efficiently .
Chemical Reactions Analysis
Types of Reactions: Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis .
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases such as BbGT, with optimal conditions being pH 8.0 and 35°C.
Oxidation: Can be induced by reactive oxygen species, leading to the formation of oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding quercetin and glucose derivatives.
Major Products:
Glycosylation: Quercetin-3-O-beta-D-glucoside and quercetin-7-O-beta-D-glucoside.
Oxidation: Oxidized quercetin derivatives.
Hydrolysis: Quercetin and glucose derivatives.
Scientific Research Applications
Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the activity of glycosyltransferases.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential in treating lipid disorders and respiratory conditions.
Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant and anti-inflammatory activities . It acts as a potent oxygen-radical scavenger, protecting cells from oxidative stress . Additionally, it modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, to reduce inflammation .
Comparison with Similar Compounds
Quercetin-3-O-beta-D-glucoside (Isoquercitrin): A mono-glucoside of quercetin with similar antioxidant properties.
Quercetin-7-O-beta-D-glucoside: Another glucosylated form of quercetin produced by the same glycosyltransferase.
Uniqueness: Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is unique due to its dual glycosylation at both the 3-O and 7-O positions, which enhances its solubility and bioavailability compared to other quercetin derivatives .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMUSRYWYUQIK-GZIDCZEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.